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Compound of Interest

Compound Name:
6-Morpholinobenzo[d]thiazol-2-

amine

Cat. No.: B1331860 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-Morpholinobenzo[d]thiazol-2-amine,

a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide

outlines two plausible and robust synthetic pathways, starting from commercially available

precursors. Detailed experimental protocols, quantitative data, and workflow visualizations are

provided to facilitate the replication and adaptation of these methods in a laboratory setting.

Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with

derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial,

and anti-inflammatory properties. Substitution at the 6-position of the benzothiazole ring is a

common strategy to modulate the pharmacological profile of these compounds. The

incorporation of a morpholine moiety at this position can enhance aqueous solubility, introduce

a key hydrogen bond acceptor, and influence ligand-receptor interactions, making 6-
Morpholinobenzo[d]thiazol-2-amine a valuable target for synthesis and further investigation.

This guide proposes two primary synthetic routes for the preparation of 6-
Morpholinobenzo[d]thiazol-2-amine:

Route A: A two-step synthesis commencing with the preparation of 2-amino-6-

bromobenzothiazole, followed by a palladium-catalyzed Buchwald-Hartwig amination with
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morpholine.

Route B: A two-step synthesis involving the nitration of 2-aminobenzothiazole to form 2-

amino-6-nitrobenzothiazole, followed by a nucleophilic aromatic substitution (SNAr) with

morpholine.

Proposed Synthetic Pathways
The two proposed synthetic pathways for 6-Morpholinobenzo[d]thiazol-2-amine are

illustrated below.

4-Bromoaniline 2-Amino-6-bromobenzothiazole

 KSCN, Br2
 Glacial Acetic Acid 6-Morpholinobenzo[d]thiazol-2-amine

 Morpholine, Pd catalyst
 Ligand, Base 

Click to download full resolution via product page

Figure 1: Synthetic Route A via Buchwald-Hartwig Amination.

2-Aminobenzothiazole 2-Amino-6-nitrobenzothiazole HNO3, H2SO4 6-Morpholinobenzo[d]thiazol-2-amine Morpholine, Base 

Click to download full resolution via product page

Figure 2: Synthetic Route B via Nucleophilic Aromatic Substitution.

Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthetic

pathways.

Synthesis of Intermediates
3.1.1. Synthesis of 2-Amino-6-bromobenzothiazole (Intermediate for Route A)

This procedure is adapted from the classical synthesis of 6-substituted 2-aminobenzothiazoles.

Materials:
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4-Bromoaniline

Potassium thiocyanate (KSCN)

Bromine (Br₂)

Glacial acetic acid

Acetonitrile

10% Sodium hydroxide (NaOH) solution

Ethanol

Procedure:

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoaniline (1

equivalent) in glacial acetic acid.

Add potassium thiocyanate (4 equivalents) to the solution and stir the mixture for 30 minutes

at room temperature.

Cool the mixture to 0-5 °C in an ice bath.

Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise, maintaining

the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature

overnight.

Pour the reaction mixture into crushed ice and neutralize with a 10% NaOH solution to

precipitate the crude product.

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Recrystallize the crude product from ethanol to yield pure 2-amino-6-bromobenzothiazole.

3.1.2. Synthesis of 2-Amino-6-nitrobenzothiazole (Intermediate for Route B)
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This procedure involves the nitration of 2-aminobenzothiazole.

Materials:

2-Aminobenzothiazole

Concentrated sulfuric acid (H₂SO₄)

Concentrated nitric acid (HNO₃)

Aqueous ammonia

Ethanol

Procedure:

In a flask cooled in an ice-salt bath, dissolve 2-aminobenzothiazole (1 equivalent) in

concentrated sulfuric acid, keeping the temperature below 5 °C.

Add a mixture of concentrated nitric acid (1.2 equivalents) and concentrated sulfuric acid

dropwise, ensuring the temperature does not exceed 20 °C.

Stir the reaction mixture for 4-5 hours at room temperature.

Carefully pour the mixture onto crushed ice with vigorous stirring.

Neutralize the solution with aqueous ammonia until a slightly orange solid precipitates.

Filter the solid, wash with water, and dry.

Recrystallize the crude product from ethanol to obtain 2-amino-6-nitrobenzothiazole.

Synthesis of 6-Morpholinobenzo[d]thiazol-2-amine
3.2.1. Route A: Buchwald-Hartwig Amination

This proposed protocol is based on general procedures for the palladium-catalyzed amination

of aryl bromides.
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Materials:

2-Amino-6-bromobenzothiazole

Morpholine

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Xantphos (or another suitable phosphine ligand)

Sodium tert-butoxide (NaOtBu)

Anhydrous toluene (or dioxane)

Procedure:

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 2-amino-6-

bromobenzothiazole (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04

equivalents), and sodium tert-butoxide (1.4 equivalents).

Add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 equivalents).

Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate,

and filter through a pad of celite.

Concentrate the filtrate under reduced pressure and purify the crude product by flash column

chromatography on silica gel.

3.2.2. Route B: Nucleophilic Aromatic Substitution (SNAr)

This proposed protocol is based on the principles of SNAr reactions with nitro-activated

aromatic systems.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

2-Amino-6-nitrobenzothiazole

Morpholine

Potassium carbonate (K₂CO₃)

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

To a solution of 2-amino-6-nitrobenzothiazole (1 equivalent) in DMF or DMSO, add

morpholine (2-3 equivalents) and potassium carbonate (2 equivalents).

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed

(monitor by TLC).

Cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Data Presentation
The following tables summarize the available quantitative data for the key compounds in the

synthesis of 6-Morpholinobenzo[d]thiazol-2-amine.

Table 1: Physical and Spectroscopic Data of Starting Materials and Intermediates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1331860?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Appearance Yield (%)

4-

Bromoaniline
C₆H₆BrN 172.02 62-64

White to off-

white

crystalline

solid

-

2-

Aminobenzot

hiazole

C₇H₆N₂S 150.20 129-131

White to light

yellow

powder

-

2-Amino-6-

bromobenzot

hiazole

C₇H₅BrN₂S 229.10 204-206 White solid 68

2-Amino-6-

nitrobenzothi

azole

C₇H₅N₃O₂S 195.20 248-252 Yellow solid 93

Table 2: Physical and Spectroscopic Data of 6-Morpholinobenzo[d]thiazol-2-amine
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Property Value

Molecular Formula C₁₁H₁₃N₃OS

Molecular Weight 235.31 g/mol

CAS Number 94641-22-2

Appearance Not available (likely a solid)

Melting Point Not available

¹H NMR (Expected)
δ (ppm): ~7.0-7.5 (aromatic protons), ~3.8 (t,

4H, -CH₂-O-), ~3.1 (t, 4H, -CH₂-N-)

¹³C NMR Not available

IR (cm⁻¹) Not available

Mass Spectrum (m/z) Not available

Yield Not available

Note: Detailed experimental characterization data for the final product is not readily available in

the public domain. The expected ¹H NMR chemical shifts are based on analogous structures.

Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the synthesis, purification,

and characterization of 6-Morpholinobenzo[d]thiazol-2-amine.
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Figure 3: General Experimental Workflow.
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Conclusion
This technical guide provides a comprehensive overview of two viable synthetic routes to 6-
Morpholinobenzo[d]thiazol-2-amine. The detailed experimental protocols for the synthesis of

key intermediates are based on established literature procedures. While a specific protocol for

the final conversion to the target molecule is proposed based on well-understood reaction

mechanisms, further optimization may be required to achieve optimal yields and purity. The

provided data tables and workflow visualizations are intended to serve as a valuable resource

for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

To cite this document: BenchChem. [Synthesis of 6-Morpholinobenzo[d]thiazol-2-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1331860#synthesis-of-6-morpholinobenzo-d-thiazol-
2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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